molecular formula C12H20O2 B2884234 Spiro[5.5]undecane-2-carboxylic acid CAS No. 1147732-99-7

Spiro[5.5]undecane-2-carboxylic acid

Cat. No. B2884234
CAS RN: 1147732-99-7
M. Wt: 196.29
InChI Key: WVQMXZJDJKIJCB-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2 . It has a molecular weight of 196.29 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 326.2±10.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa is predicted to be 4.83±0.20 .

Scientific Research Applications

Spiro[5.5]undecane Derivatives and Anticonvulsant Activity

  • Spiro[4.6]undecane-2-carboxylic acid showed significant anticonvulsant activity in pentylenetetrazol and picrotoxin evaluations. This research suggests the potential use of such compounds in the development of anticonvulsant drugs (Scott et al., 1985).

Chiral Separation and Configuration Determination

  • Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have been synthesized and analyzed for their potential applications in the pharmaceutical industry as active ingredients or catalysts. Their structural configuration was determined using HPLC and specific optical rotation methods (Liang et al., 2008).

Spiro-heterocyclic Derivatives Synthesis

  • The synthesis of diazaspiro[5.5]undecane derivatives, which are part of a class of nitrogen-containing spiro-heterocycles, was achieved. These compounds are significant for their pharmaceutical and biological activities (Islam et al., 2017).

Construction of Spiro[5.5]undecanes

  • The construction of spiro[5.5]undecanes containing a quaternary carbon atom adjacent to a spirocentre has been demonstrated, which is significant for the synthesis of complex natural products (Srikrishna et al., 2006).

Relative Acidities and Structure Analysis

  • The study of relative acidities and structural analysis of cis and trans isomers of 1,5‐oxazaspiro[5.5] undecane derivatives provides insights into their chemical properties and potential applications (Guerrero-Alvarez et al., 2010).

Synthesis of Novel Spiro Compounds

  • Novel spiro compounds inspired by bioactive natural products have been synthesized, highlighting the potential of these structures in drug discovery (Jenkins et al., 2009).

Natural Anti-Inflammatory Agents

  • Spiro[5.5]undecane derivatives from the marine macroalga Gracilaria salicornia demonstrated potential as natural anti-inflammatory agents, inhibiting pro-inflammatory enzymes (Chakraborty & Antony, 2019).

Safety and Hazards

The safety information available indicates that Spiro[5.5]undecane-2-carboxylic acid has hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[5.5]undecane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11(14)10-5-4-8-12(9-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMXZJDJKIJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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